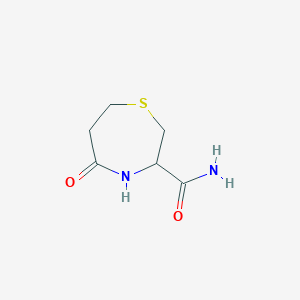

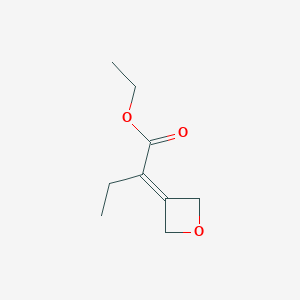

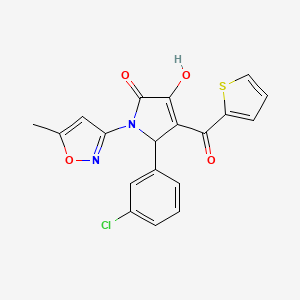

![molecular formula C15H10Cl2N2O3S2 B2754592 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-47-9](/img/structure/B2754592.png)

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as DCB-3503 and has been shown to have potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Sulfonamides and Benzothiazoles: A Review of Patent and Literature (2008 – 2012)

Sulfonamides, including benzothiazole derivatives, have been the subject of significant scientific research due to their broad spectrum of biological activities. These compounds have found applications in various domains including antiglaucoma agents and antitumor activities targeting specific carbonic anhydrase isoforms. The primary sulfonamide moiety, present in many clinically used drugs, exhibits a wide range of therapeutic effects. The literature and patents from 2008 to 2012 have highlighted the development of novel drugs incorporating sulfonamides, demonstrating their potential in treating diseases like glaucoma and cancer through selective inhibition of carbonic anhydrase isoforms CA IX/XII. This reflects the continuous need for innovative sulfonamide derivatives in scientific research and medicine (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity of Benzothiazole Derivatives

Research into the antioxidant capacities of benzothiazole derivatives, specifically through the ABTS/PP decolorization assay, has revealed the compound's potential in evaluating antioxidant capacities. This assay is critical for understanding the reaction pathways of antioxidants, showcasing the specific interactions between benzothiazole derivatives and radicals. Such studies are essential for developing benzothiazole-based antioxidants, with implications for reducing oxidative stress in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Benzothiazole in Diuretics and Carbonic Anhydrase Inhibition

The application of benzothiazole derivatives in diuretics and as carbonic anhydrase inhibitors has been extensively studied, revealing their utility in treating conditions like hypertension, obesity, and certain forms of cancer. This research underlines the multifaceted role of benzothiazole derivatives in medicinal chemistry, offering insights into the design of more efficient and selective therapeutic agents (Carta & Supuran, 2013).

Pharmacological Activities of Benzothiazole and its Derivatives

The benzothiazole nucleus has been identified as a key structural component in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This review highlights the significance of benzothiazole derivatives in developing therapies for a variety of conditions, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The advancements in the pharmacological activities of these compounds underline their importance in drug discovery and development (Sumit, Kumar, & Mishra, 2020).

Eigenschaften

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-8(3-5-9)14(20)19-15-18-12-10(16)6-7-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBVQYUPEIUQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

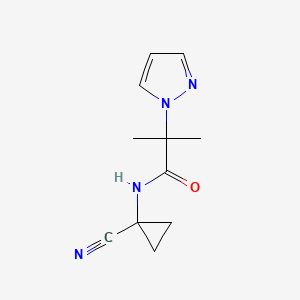

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

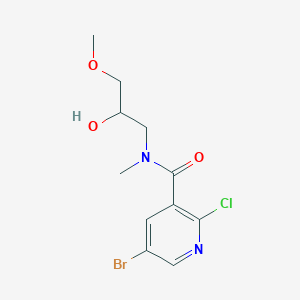

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

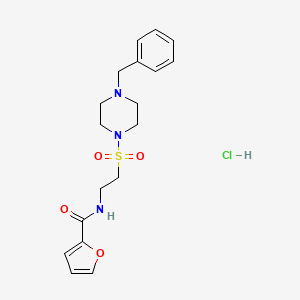

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)